molecular formula C36H52O11 B146171 Reveromycin A CAS No. 134615-37-5

Reveromycin A

Katalognummer B146171
CAS-Nummer: 134615-37-5
Molekulargewicht: 660.8 g/mol
InChI-Schlüssel: ZESGNAJSBDILTB-OXVOKJAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Identification and Biological Target of Reveromycin A

Reveromycin A (RM-A) is a G1-specific inhibitor that has been studied for its interaction with the Isoleucyl-tRNA Synthetase (IleRS) in Saccharomyces cerevisiae. A mutant strain resistant to RM-A was found to have a mutation in the ILS1 gene, which encodes for IleRS, suggesting that IleRS is a direct target of RM-A in vivo. The inhibition of IleRS by RM-A leads to transcriptional activation of the ILS1 gene through the Gcn2-Gcn4 pathway, contributing to RM-A resistance .

Chemical Diversity and Biosynthesis

Reveromycins are a class of polyketide spiroketals with various biological activities. Detailed chemical analysis of fermentation products from Australian Streptomyces isolates revealed both known and new reveromycins. The study proposed a biosynthesis pathway for reveromycins, which involves a 2-methylsuccinyl-CoA starter unit and a flexible incorporation of a polyketide chain. The study also discussed the structural requirements for a hemi-succinate:ketal-succinyl equilibrium, suggesting that some reveromycin derivatives could be artifacts .

Synthesis Analysis

Several papers describe the total synthesis of (-)-reveromycin A. Key steps include a Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder reaction, hydroboration/oxidation to create the spiroketal core, and high-pressure acylation to introduce the C18 hemisuccinate. These syntheses are significant as they provide access to reveromycin A for further biological studies . An enantioselective synthesis of the [6,6] spiroketal core of reveromycin A has also been reported, which is a crucial step towards the total synthesis of the compound .

Molecular Structure Analysis

The molecular structure of reveromycin A is characterized by a [6,6] spiroketal core with highly unsaturated side chains ending in carboxylic acid units. The relative and absolute configurations of reveromycin A were determined by chemical degradation and spectroscopic analysis . Additionally, the stereoselective synthesis of the spiroketal system has been achieved, confirming the absolute configuration at various positions of the molecule .

Chemical Reactions and Physical Properties

Reveromycin A's inhibitory mechanism involves occupying the substrate tRNAIle binding site of IleRS, partially mimicking the binding of tRNAIle. Binding assays confirmed that RM-A competes with tRNAIle and binds synergistically with l-isoleucine or intermediate analogue Ile-AMS to the aminoacylation pocket of ScIleRS . Derivatives of reveromycin A have been synthesized to explore the effects on isoleucyl-tRNA synthetase activity and other biological activities, such as the inhibition of osteoclast survival and morphological reversion of src(ts)-NRK cells .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Microbiology, Organic Chemistry, Biochemistry, and Pharmacology .

Summary of the Application

Reveromycin A is a polyketide natural product that was originally isolated from Streptomyces reveromyceticus SN-593 . It has been used in antibiotics research due to its antimicrobial properties .

Methods of Application or Experimental Procedures

The starting point of research is always the isolation of new compounds. Once such a compound is identified, unique lines of research can be pursued, including studies of its mode of action and biosynthesis .

Results or Outcomes

The research on antibiotics requires the integration of broad areas, such as microbiology, organic chemistry, biochemistry, and pharmacology .

Inhibition of Eukaryotic Cytoplasmic Isoleucyl-tRNA Synthetase (IleRS)

Specific Scientific Field

This application falls under the field of Molecular Biology and Pharmacology .

Summary of the Application

Reveromycin A exhibits antifungal, anticancer, anti-bone metastasis, anti-periodontitis, and anti-osteoporosis activities by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) .

Methods of Application or Experimental Procedures

A co-crystal structure suggests that the Reveromycin A molecule occupies the substrate tRNAIle binding site of Saccharomyces cerevisiae IleRS, by partially mimicking the binding of tRNAIle .

Results or Outcomes

Reveromycin A could inhibit the proliferation of human tumor KB and K562 cells in vitro and ovarian cancer and prostate cancer growth in vivo .

Antitumor Activity

Specific Scientific Field

This application falls under the field of Oncology and Pharmacology .

Summary of the Application

Reveromycin A has been found to inhibit the proliferation of human tumor KB and K562 cells in vitro . It also inhibits ovarian cancer and prostate cancer growth in vivo .

Methods of Application or Experimental Procedures

The antitumor activity of Reveromycin A is studied by applying it to various cancer cell lines and observing its effects on cell proliferation .

Results or Outcomes

Reveromycin A could inhibit the proliferation of human tumor KB and K562 cells in vitro . It also inhibits ovarian cancer and prostate cancer growth in vivo .

Anti-Osteoporosis Activity

Specific Scientific Field

This application falls under the field of Endocrinology and Pharmacology .

Summary of the Application

Reveromycin A has been found to potently induce the apoptosis of osteoclasts (OCs) and suppress bone loss in ovariectomized mice .

Methods of Application or Experimental Procedures

The anti-osteoporosis activity of Reveromycin A is studied by applying it to osteoclasts and observing its effects on cell apoptosis .

Results or Outcomes

Reveromycin A is at least 100 times more cytotoxic to OCs than to a number of other types of cells, including OC progenitor cells, highlighting its potential in the development of anti-osteoporosis therapeutics .

Inhibition of Fungal Growth

Specific Scientific Field

This application falls under the field of Mycology and Pharmacology .

Summary of the Application

Reveromycin A exhibits antifungal activities . It has been found to inhibit the growth of fungi such as Candida albicans .

Methods of Application or Experimental Procedures

The antifungal activity of Reveromycin A is studied by applying it to various fungal strains and observing its effects on fungal growth .

Results or Outcomes

Reveromycin A exhibits high toxicity to fungi under acidic conditions, with an MIC value of 3 μM at pH 3.0 .

Potential Inhibition of Plant Pathogens

Specific Scientific Field

This application falls under the field of Phytopathology and Pharmacology .

Summary of the Application

There is a potential that Reveromycin A and other reveromycin analogs can inhibit plant pathogens .

Methods of Application or Experimental Procedures

The potential inhibition of plant pathogens by Reveromycin A can be studied by applying it to various plant pathogens and observing its effects .

Results or Outcomes

The results of this potential application are currently unknown .

Safety And Hazards

Reveromycin A should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Eigenschaften

IUPAC Name

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESGNAJSBDILTB-OXVOKJAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037039
Record name Reveromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reveromycin A

CAS RN

134615-37-5
Record name Reveromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reveromycin A
Reactant of Route 2
Reveromycin A
Reactant of Route 3
Reveromycin A
Reactant of Route 4
Reveromycin A
Reactant of Route 5
Reveromycin A
Reactant of Route 6
Reveromycin A

Citations

For This Compound
612
Citations
S Takahashi, A Toyoda, Y Sekiyama, H Takagi… - Nature Chemical …, 2011 - nature.com
… Here we comprehensively describe the spiroacetal formation involved in the biosynthesis of reveromycin A, which inhibits bone resorption and bone metastases of tumor cells by …
Number of citations: 97 www.nature.com
H Osada, H KOSHINO, K ISONO… - The Journal of …, 1991 - jstage.jst.go.jp
… Reveromycin A also blocked the progression of the cell cycle of a virus (ts25, a T-class temperature sensitive mutant of Roussarcomavirus Praguestrain) transformed NRKcells (WS-NRK…
Number of citations: 94 www.jstage.jst.go.jp
H Muguruma, S Yano, S Kakiuchi, H Uehara… - Clinical cancer …, 2005 - AACR
… Therefore, reveromycin A seems to be a unique agent that … reveromycin A can inhibit the production of osteolytic bone metastasis. We evaluated the therapeutic effect of reveromycin A …
Number of citations: 57 aacrjournals.org
JT Woo, M Kawatani, M Kato, T Shinki… - Proceedings of the …, 2006 - National Acad Sciences
… Here, we showed that reveromycin A (RM-A), a small natural product with three carboxylic groups in its structure, induced apoptosis specifically in OCs, but not in OC progenitors, …
Number of citations: 83 www.pnas.org
T Shimizu, T Usui, M Fujikura, M Kawatani… - Bioorganic & medicinal …, 2008 - Elsevier
… We have also reported the chemical modification of natural reveromycin A (1) and its biological activities. It was shown that the C5 hydroxyl group and C24 carboxyl group in 1 are …
Number of citations: 23 www.sciencedirect.com
B Chen, S Luo, S Zhang, Y Ju, Q Gu, J Xu… - Nature …, 2021 - nature.com
The polyketide natural product reveromycin A (RM-A) exhibits antifungal, anticancer, anti-bone metastasis, anti-periodontitis and anti-osteoporosis activities by selectively inhibiting …
Number of citations: 14 www.nature.com
Y Miyamoto, K Machida, M Mizunuma, Y Emoto… - Journal of Biological …, 2002 - ASBMB
To dissect the action mechanism of reveromycin A (RM-A), a G 1 -specific inhibitor, aSaccharomyces cerevisiae dominant mutant specifically resistant to RM-A, was isolated from a …
Number of citations: 85 www.jbc.org
H Osada - The Journal of Antibiotics, 2016 - nature.com
… know why reveromycin A selectively killed osteoclasts. We assumed that reveromycin A did … of carboxylic acid in reveromycin A is suppressed and reveromycin A can enter osteoclasts. …
Number of citations: 13 www.nature.com
M El Sous, D Ganame, P Tregloan, MA Rizzacasa - Synthesis, 2010 - thieme-connect.com
… , we report the full details of our unique approach to the total synthesis reveromycin A. [¹²] … of the reveromycin A spiroketal was demonstrated early by a degradation of reveromycin A into […
Number of citations: 10 www.thieme-connect.com
T Yabumoto, K Miyazawa, M Tabuchi, S Shoji… - American Journal of …, 2013 - Elsevier
… To compare and evaluate bone turnover and response of the surrounding bony tissue, we administered reveromycin A. We also investigated the ability of reveromycin A to control …
Number of citations: 25 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.